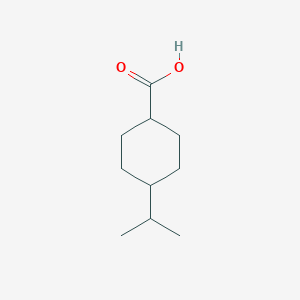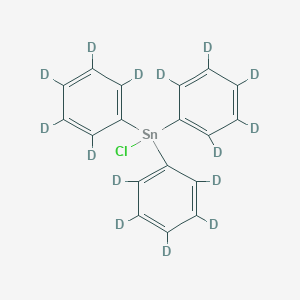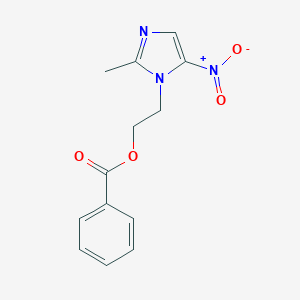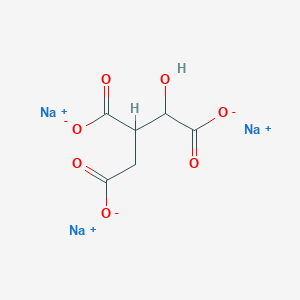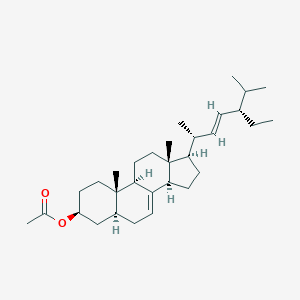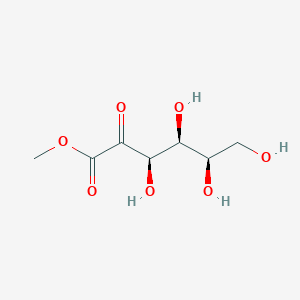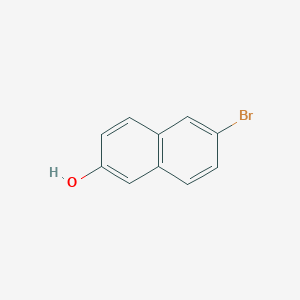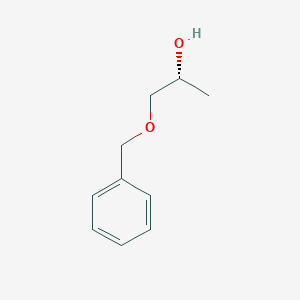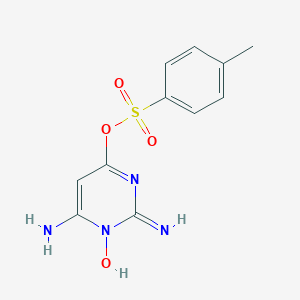
(6-Amino-1-hydroxy-2-iminopyrimidin-4-yl) 4-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "(6-Amino-1-hydroxy-2-iminopyrimidin-4-yl) 4-methylbenzenesulfonate" belongs to a class of chemicals that are significant in various chemical syntheses and applications, especially in pharmaceuticals and materials science. Its detailed study encompasses synthesis methods, molecular structure elucidation, reactivity profiles, and property characterization.
Synthesis Analysis
The synthesis of complex cyclic compounds containing aminobenzenesulfonamide derivatives, which are structurally related to the compound , involves advanced organic synthesis techniques. Kaneda (2020) reviewed methods such as the Nicholas and Pauson-Khand reactions for creating polyheterocyclic compounds and highlighted the significance of aminobenzenesulfonamide derivatives in both organic synthesis and pharmaceutical developments (Kaneda, 2020).
Molecular Structure Analysis
The molecular structure of such compounds is typically elucidated through techniques like NMR (Nuclear Magnetic Resonance) and X-ray crystallography. The unique feature of this compound, including its amino and sulfonyl functional groups attached to a pyrimidinyl core, plays a critical role in its chemical behavior and interactions.
Chemical Reactions and Properties
The reactivity and chemical behavior of (6-Amino-1-hydroxy-2-iminopyrimidin-4-yl) 4-methylbenzenesulfonate can be inferred from studies on related compounds. For instance, its amino and hydroxy groups may participate in various chemical reactions, including nucleophilic substitution, condensation, and complexation with metals, similar to other sulfonamide derivatives.
Physical Properties Analysis
The physical properties such as solubility, melting point, and crystalline structure are determined by the compound's molecular structure. The presence of both hydrophobic (4-methylbenzenesulfonate) and hydrophilic (amino and hydroxy groups) parts suggests that it may exhibit amphiphilic properties, affecting its solubility and interaction with solvents.
Chemical Properties Analysis
Chemical properties like acidity, basicity, and reactivity towards electrophiles or nucleophiles are influenced by the compound's functional groups. The amino group can act as a base, while the hydroxy group may exhibit acidic properties. The sulfonyl group could potentially increase the compound's reactivity towards nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Advanced Oxidation Processes (AOPs)
Advanced oxidation processes (AOPs) are a set of chemical treatments designed to remove recalcitrant compounds from water. While the specific compound of interest was not directly mentioned, the review on the degradation of acetaminophen by AOPs might offer insights into similar processes that could apply to the degradation or transformation of complex organic compounds, including sulfonates like the one . This work summarized various AOP systems, their mechanisms, and by-products, highlighting the potential of AOPs in treating challenging pollutants (Qutob et al., 2022).
Synthesis of Novel Compounds
Research focused on synthesizing novel cyclic compounds containing aminobenzenesulfonamide provides an example of the types of chemical research and applications that might involve complex sulfonates. The study discusses the development of new chemical reactions and the potential pharmaceutical applications of these synthesized compounds, indicating the broad utility of sulfonamide derivatives in drug discovery and organic synthesis (Kaneda, 2020).
Analytical Methods in Antioxidant Activity
The review on analytical methods used in determining antioxidant activity presents a comprehensive overview of tests for assessing antioxidant properties of compounds. Although not directly related to the compound , this research highlights the importance of understanding the physicochemical properties and biological activities of compounds, which could be relevant when considering the antioxidant potential of sulfonate derivatives (Munteanu & Apetrei, 2021).
Sulfonamide-Based Medicinal Chemistry
A review on sulfonamide-based medicinal chemistry discusses the development and applications of sulfonamide derivatives in various therapeutic areas. This work provides insights into the chemical modifications and biological activities of sulfonamide compounds, offering a context for understanding how similar chemical frameworks might be applied in scientific research and drug development (Shichao et al., 2016).
Propiedades
IUPAC Name |
(6-amino-1-hydroxy-2-iminopyrimidin-4-yl) 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O4S/c1-7-2-4-8(5-3-7)20(17,18)19-10-6-9(12)15(16)11(13)14-10/h2-6,13,16H,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDHBHCTFISHSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=NC(=N)N(C(=C2)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Minoxidil Impurity D | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

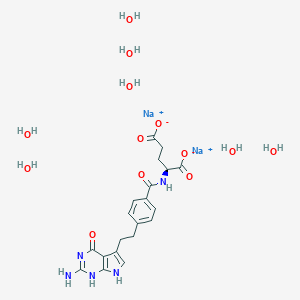

![Methyl (4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B32051.png)
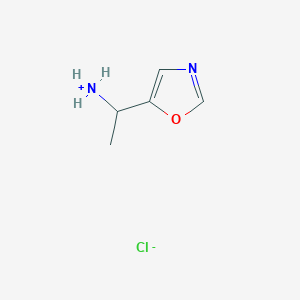
![(S)-Diethyl 2-(4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)pentanedioate 4-methylbenzenesulfonate](/img/structure/B32053.png)
